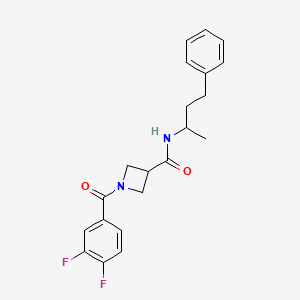
1-(2-chloroethyl)-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-chloroethyl)-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea, also known as Temozolomide (TMZ), is a chemotherapy drug used to treat various types of brain tumors. It is an oral medication that is well-tolerated and has been shown to be effective in treating glioblastoma multiforme, a type of brain cancer that is resistant to many other treatments.
Scientific Research Applications
Synthesis and Potential Anticancer Applications
Compounds similar to "1-(2-chloroethyl)-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea" have been studied for their potential as anticancer agents. For instance, 1-Aryl-3-(2-chloroethyl) ureas have been synthesized and evaluated for their cytotoxicity on human adenocarcinoma cells, showing comparable cytotoxicity to known anticancer agents such as chlorambucil. These findings indicate the potential of such compounds in cancer therapy research (Gaudreault et al., 1988).
Advanced Material Applications
Urea derivatives have also been explored for their applications in material science. For example, studies on the rheology, morphology, and gelation of low molecular weight salt hydrogelators based on urea derivatives reveal that these compounds can tune the physical properties of hydrogels, suggesting their utility in developing novel materials with specific mechanical properties (Lloyd & Steed, 2011).
Chemical Synthesis and Reaction Studies
Research on the synthesis of compounds with the benz[h]imidazo[1,2‐c]quinazoline ring system, involving the reaction of ureas with 2-chloroethyl isocyanate, has shown the versatility of urea derivatives in organic synthesis, contributing to the development of new synthetic methodologies (Petridou-Fischer & Papadopoulos, 1984).
Agricultural Chemistry Applications
The investigation of urea derivatives for their antifungal activity against various plant pathogens highlights their potential use in agricultural chemistry as safer alternatives to conventional pesticides. This demonstrates the wide-ranging applications of such compounds in enhancing crop protection and yield (Mishra, Singh, & Wahab, 2000).
properties
IUPAC Name |
1-(2-chloroethyl)-3-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClFN6O/c12-4-5-14-11(20)15-7-10-16-17-18-19(10)9-3-1-2-8(13)6-9/h1-3,6H,4-5,7H2,(H2,14,15,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFZMEOQXAIOESQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)N2C(=NN=N2)CNC(=O)NCCCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClFN6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chloroethyl)-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[[4-(Dimethylamino)-3-nitrophenyl]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B2408954.png)
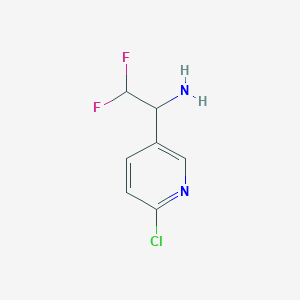

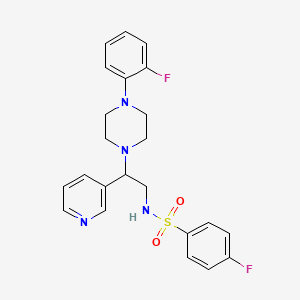


![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2408961.png)

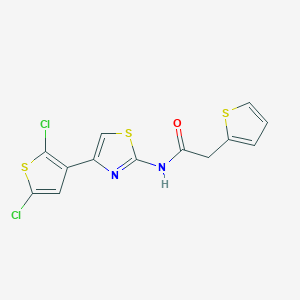
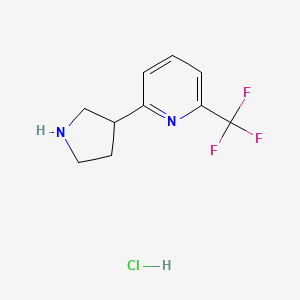

![2-((1-cyano-4-imino-5-(4-phenylthiazol-2-yl)-3-azaspiro[5.5]undec-1-en-2-yl)thio)-N-phenylacetamide](/img/structure/B2408970.png)
![1-[1-(3-Methoxyphenyl)ethyl]piperazine](/img/structure/B2408971.png)
